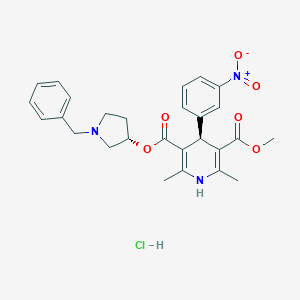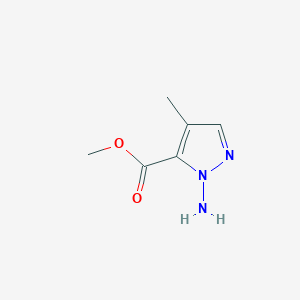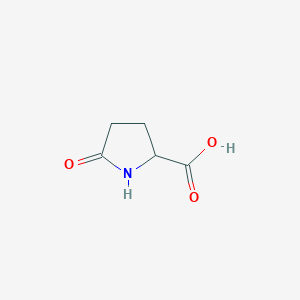
DL-Pyroglutaminsäure
Übersicht
Beschreibung
Pidolic acid, auch bekannt als Pyroglutaminsäure, ist ein natürlich vorkommendes Aminosäurederivat. Es entsteht durch die Cyclisierung von Glutaminsäure oder Glutamin, wodurch eine Lactamstruktur gebildet wird. Pidolic acid findet sich in verschiedenen Geweben, darunter Gehirn, Haut und Knochenmatrix. Es spielt eine Rolle in verschiedenen biologischen Prozessen und wird in verschiedenen Anwendungen eingesetzt, darunter Nahrungsergänzungsmittel und Kosmetika .
Wissenschaftliche Forschungsanwendungen
Pidolic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various compounds.
Biology: Studied for its role in the glutathione cycle and its effects on glutamate storage.
Medicine: Investigated for its potential cognitive and memory enhancement properties, although more research is needed to confirm these effects.
Industry: Used in skin and hair conditioning agents due to its humectant properties
Wirkmechanismus
Target of Action
DL-Pyroglutamic acid, a cyclized form of glutamic acid, is a racemic mixture of the D-glutamate metabolite D-pyroglutamic acid and the L-glutamate and L-glutamine metabolite L-pyroglutamic acid . It primarily targets the γ-aminobutyric acid (GABA) transaminase , an enzyme that breaks down GABA, a crucial neurotransmitter in the central nervous system .
Mode of Action
DL-Pyroglutamic acid acts as a possible inhibitor of GABA transaminase . By inhibiting this enzyme, DL-Pyroglutamic acid increases the amount of GABA in the system. This increase in GABA can lead to antiepileptic effects, as GABA is known to inhibit nerve transmission in the brain, calming nervous activity .
Biochemical Pathways
DL-Pyroglutamic acid is involved in the glutathione cycle . It is a metabolite in this cycle and is converted to glutamate by the enzyme 5-oxoprolinase . It is also formed during the later stages of protein biosynthesis at the terminal phases of translation or as a post-translational event .
Pharmacokinetics
It is known that dl-pyroglutamic acid can be formed by heating glutamic acid at 180 °c, which results in the loss of a molecule of water .
Result of Action
DL-Pyroglutamic acid has been found to have several effects in animal models. For instance, a DL-Pyroglutamic acid-magnesium complex decreases immobility time in the forced swim test and increases the latency to paw withdrawal in the hot plate test in rats . It has also been used as a building block in the synthesis of GABA peptides with antinociceptive (pain-blocking) activity in rats .
Biochemische Analyse
Biochemical Properties
DL-Pyroglutamic acid plays a significant role in biochemical reactions. It is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase . It interacts with various enzymes, proteins, and other biomolecules. For instance, N-terminal glutamic acid and glutamine residues can spontaneously cyclize to become pyroglutamate, or enzymatically converted by glutaminyl cyclases .
Cellular Effects
DL-Pyroglutamic acid has been found to have effects on various types of cells and cellular processes. It influences cell function by acting to oppose the action of glutamate, including in the brain . It also has been associated with the prevention of neuropathy, tumor formation, and metastasis .
Molecular Mechanism
At the molecular level, DL-Pyroglutamic acid exerts its effects through various mechanisms. It forms an internal amide bond which produces unique properties for this common amino acid . This internal linkage is neutral and functionally acts as an amide . The basic electron pair of nitrogen -I is in resonance with and attracted toward carbon -5 by the presence of the double-bonded oxygen .
Temporal Effects in Laboratory Settings
The effects of DL-Pyroglutamic acid change over time in laboratory settings. It has been found to have anti-diabetic effects in type 2 diabetic Goto-Kakizaki rats and KK-Ay mice by measuring glucose tolerance and other markers of diabetes
Dosage Effects in Animal Models
The effects of DL-Pyroglutamic acid vary with different dosages in animal models. For instance, it has been found to reduce oral glucose tolerance and serum insulin levels in both Goto-Kakizaki rats and KK-Ay mice
Metabolic Pathways
DL-Pyroglutamic acid is involved in several metabolic pathways. It is a metabolite in the glutathione cycle and is converted to glutamate by 5-oxoprolinase It interacts with various enzymes and cofactors in these pathways
Vorbereitungsmethoden
Pidolic acid kann durch Cyclisierung von Glutaminsäure synthetisiert werden. Dieser Prozess beinhaltet das Erhitzen von Glutaminsäure auf 180°C, was zum Verlust eines Wassermoleküls und zur Bildung des Lactamrings führt . Industrielle Produktionsmethoden können die enzymatische Umwandlung unter Verwendung von γ-Glutamylcyclotransferase beinhalten, die Glutathion zu Pidolic acid umwandelt .
Analyse Chemischer Reaktionen
Pidolic acid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Pidolic acid kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können Pidolic acid in andere Derivate umwandeln.
Substitution: Pidolic acid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Pidolic acid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Vorläufer bei der Synthese verschiedener Verbindungen verwendet.
Biologie: Wird auf seine Rolle im Glutathionzyklus und seine Auswirkungen auf die Glutamatspeicherung untersucht.
Medizin: Wird auf seine potenziellen kognitiven und Gedächtnisverbessernden Eigenschaften untersucht, obwohl weitere Forschung erforderlich ist, um diese Wirkungen zu bestätigen.
Industrie: Wird aufgrund seiner feuchtigkeitsspendenden Eigenschaften in Haut- und Haarpflegemitteln verwendet
Wirkmechanismus
Pidolic acid übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. Es dient als Vorläufer für Aminosäuren wie Prolin und Arginin und erleichtert die Zellpenetration und den Transport von Mineralien wie Zink . Im Gehirn kann Pidolic acid an der Glutamatspeicherung beteiligt sein und der Wirkung von Glutamat entgegenwirken .
Vergleich Mit ähnlichen Verbindungen
Pidolic acid ähnelt anderen Aminosäurederivaten wie Prolin und 2-Pyrrolidon. Seine einzigartige Lactamstruktur und Rolle im Glutathionzyklus unterscheiden es von diesen Verbindungen. Ähnliche Verbindungen umfassen:
Prolin: Eine Aminosäure, die an der Proteinsynthese beteiligt ist.
2-Pyrrolidon: Ein Lactam, das bei der Synthese verschiedener Chemikalien verwendet wird
Die einzigartigen Eigenschaften von Pidolic acid, wie seine Rolle bei der Glutamatspeicherung und seine feuchtigkeitsspendenden Eigenschaften, machen es zu einer wertvollen Verbindung in verschiedenen Anwendungen.
Eigenschaften
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046260 | |
| Record name | Pidolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | L-Pyroglutamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15201 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C | |
| Record name | SID57260135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pidolic acid is an endogenous amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to generate a lactam. Subsequently it is also a metabolite in the glutathione cycle that is converted to glutamate by the enzyme 5-oxoprolinase. Moreover, N-terminal glutamic acid and glutamine residues can either spontaneously cyclize to become pidolic acid, or be enzymatically transformed by glutaminyl cyclases. In particular, this is ultimately a form of N-termini that is a challenge for N-terminal sequencing using Edman chemistry, which necessitates a free primary amino group that is not present in pidolic acid. Pyroglutamate aminopeptidase can restore a free N-terminus by cleaving off the pyroglutamate residue, however. Additionally, pidolic acid and certain pidolic acid salts like calcium, magnesium, and potassium pidolic acid are sometimes used as skin or hair conditioning agents because of their humectant effects. In such humectant formulations, hydrophilic amine, hydroxyl, or even carboxyl groups possess high affinities for forming hydrogen bonds with molecules of water, allowing the hygroscopic formulations to attract and retain moisture in the air nearby through absorption, therefore drawing the water vapor into the formulation. | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
98-79-3 | |
| Record name | L-Pyroglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pidolic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pidolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Proline, 5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pidolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pidolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIDOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB83O1W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
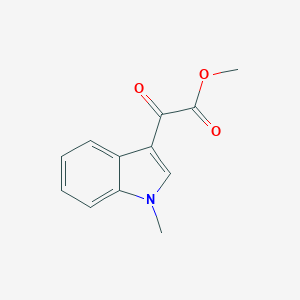
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
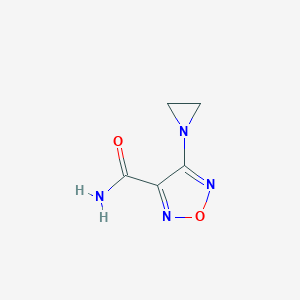
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)



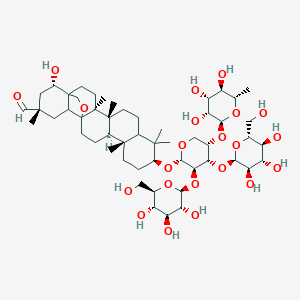

![3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde](/img/structure/B122955.png)
